molecular formula C26H31FN4O2 B363530 2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide CAS No. 942863-80-1

2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide

Cat. No. B363530
M. Wt: 450.5g/mol
InChI Key: HVJZXYLSNYPBMU-UHFFFAOYSA-N
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Description

The compound “2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide” is a complex organic molecule that contains several functional groups and structural features. It has a benzimidazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure is fused to a pyrrolidinone ring, which is a type of lactam. The molecule also contains a fluorobenzyl group and a dipropylacetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzimidazole ring could be formed through a condensation reaction of o-phenylenediamine and a carboxylic acid or its derivative. The pyrrolidinone ring could be formed through a cyclization reaction of a suitable precursor. The fluorobenzyl group and the dipropylacetamide group could be introduced through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, the pyrrolidinone ring, the fluorobenzyl group, and the dipropylacetamide group. The presence of these groups would likely result in a complex three-dimensional structure with multiple possible conformations .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The benzimidazole ring is aromatic and relatively stable, but it can participate in electrophilic aromatic substitution reactions under certain conditions. The pyrrolidinone ring is a lactam and can undergo hydrolysis to form the corresponding amino acid. The fluorobenzyl group and the dipropylacetamide group can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s lipophilicity, which could affect its solubility and permeability. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and reactivity .

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. Proper handling and storage procedures should be followed to minimize risk .

properties

IUPAC Name

2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN4O2/c1-3-13-29(14-4-2)25(33)18-31-23-8-6-5-7-22(23)28-26(31)20-15-24(32)30(17-20)16-19-9-11-21(27)12-10-19/h5-12,20H,3-4,13-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJZXYLSNYPBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide

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